3-(5-methyl-1H-pyrazol-3-yl)piperidine
Description
Properties
IUPAC Name |
3-(5-methyl-1H-pyrazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTWLBNAYZAKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring, a critical component of the target compound, is typically synthesized via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
- Starting with 5-methyl-1H-pyrazole, the compound can be prepared through the reaction of hydrazine hydrate with methyl-substituted diketones under reflux conditions in ethanol, yielding the pyrazole core with high efficiency (~89%).
- Alternatively, condensation of hydrazine with methyl acetoacetate derivatives followed by cyclization produces 5-methyl-1H-pyrazol-3-yl intermediates.
- Reflux in ethanol or dioxane.
- Catalysts such as acetic acid or piperidine may be employed to facilitate cyclization.
- Typical yields range from 80-90%, with melting points around 222-225°C.
- The synthesis of 3-methyl-1H-pyrazol-5(4H)-one involves hydrazine and methyl acetoacetate, with subsequent derivatization to form various substituted pyrazoles.
Functionalization of the Pyrazole Ring
Substituted pyrazoles are often prepared via condensation reactions with aldehydes or ketones:
- Aldol-type Condensation: The pyrazole intermediate reacts with aldehydes (e.g., benzaldehyde derivatives) in the presence of piperidine, under reflux, to form arylidene derivatives.
- Diazotization and Coupling: For aromatic substitutions, diazotization of amines followed by coupling with pyrazoles enables functionalization at specific positions.
Synthesis of the Piperidine Ring
The piperidine moiety can be synthesized via:
Hydrogenation of Pyridine Derivatives: Catalytic hydrogenation using transition metal catalysts (e.g., Raney nickel, platinum, palladium) under high pressure and temperature, often in ethanol or acetic acid, yields piperidine rings with high stereoselectivity.
Cyclization of Amines and Aldehydes: Intramolecular cyclization of amino alcohols or amino acids under acidic or basic conditions can produce piperidine rings.
- Use of heterogeneous catalysts such as cobalt on titanium nanoparticles allows for acid-free hydrogenation, improving selectivity and environmental compatibility.
Coupling of Pyrazole and Piperidine
The key step involves attaching the pyrazole ring to the piperidine scaffold:
- Nucleophilic Substitution: The piperidine nitrogen reacts with electrophilic pyrazole derivatives, such as halogenated pyrazoles, under reflux in polar solvents.
- Carbamoylation: Formation of carbamoyl linkages between amino groups on piperidine and activated carbamoyl chlorides derived from pyrazole intermediates.
- Use of bases like triethylamine or pyridine to facilitate nucleophilic attack.
- Reflux in solvents such as dichloromethane or acetonitrile.
Final Assembly: Formation of the Target Compound
- Oxidation to Pyridine N-oxide: The pyridine ring is oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to yield the pyridine 1-oxide derivative.
- Purification: Crystallization from suitable solvents (e.g., methanol/water) ensures high purity.
Summary of Reaction Conditions and Yields
Notable Research Findings
- Catalytic Hydrogenation: Recent developments include the use of heterogeneous cobalt catalysts enabling environmentally friendly, high-yield synthesis of piperidine rings from pyridine derivatives.
- Selective Functionalization: Advances in regioselective substitution on the pyrazole ring facilitate targeted modifications, crucial for biological activity optimization.
- Multi-step Synthesis Optimization: Use of flow chemistry and microwave-assisted reactions has improved yields, reduced reaction times, and enhanced scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring substituted with a 5-methyl-1H-pyrazole moiety. This structure allows for diverse interactions with biological targets, making it a candidate for various applications:
- Molecular Formula : CHN
- Molecular Weight : 194.24 g/mol
- CAS Number : Not widely reported, but it can be referenced in chemical databases.
Medicinal Chemistry
3-(5-methyl-1H-pyrazol-3-yl)piperidine has been investigated for its potential as:
- Antitumor Agent : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has shown significant activity against colon adenocarcinoma (HT-29) and cervical carcinoma (HeLa), with IC50 values suggesting potential for further development as an anticancer drug .
- Antimicrobial Activity : The compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli, indicating strong efficacy .
Enzyme Inhibition
The compound is being explored for its ability to inhibit specific enzymes involved in metabolic pathways:
- Mechanism of Action : The pyrazole ring can coordinate with metal ions or interact with enzyme active sites, potentially leading to inhibition of their activity. This property is particularly useful in developing enzyme inhibitors that could serve as therapeutic agents .
Neuroscience
Research has suggested that this compound may influence neurotransmitter systems:
- Potential Neuroprotective Effects : Investigations into its effects on neuronal cells have indicated that it may modulate pathways related to neurodegenerative diseases, although further studies are required to elucidate these mechanisms fully.
Antitumor Activity
A study assessed the effects of this compound on human tumor cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Mitochondrial dysfunction |
The results indicated significant cytotoxicity and prompted further investigation into its mechanism of action, including apoptosis induction via caspase activation .
Antimicrobial Studies
In vitro studies evaluated the antibacterial efficacy of the compound:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| S. aureus | 0.0039 |
| E. coli | 0.025 |
These findings highlight the compound's potential as a lead structure for developing new antibacterial agents .
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Piperidine- vs. Piperazine-Containing Derivatives
A key structural comparison involves replacing the piperidine ring with piperazine. For example, 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (piperidine) and its piperazine analogue (8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline) exhibit nearly identical unit-cell parameters and Hirshfeld surface analyses. However, the piperidine derivative adopts a chair conformation with slightly greater phenyl ring inclination (15.83° vs. 13.82°) relative to the cyclopentene moiety, while dispersion forces dominate intermolecular interactions in both cases .
Pyrazole vs. Pyrazine Substituents
Replacing pyrazole with pyrazine alters electronic properties and binding affinities. 3-(Pyrazin-2-yl)-1H-indazole derivatives optimized with piperidine and 2,6-difluorophenyl groups (e.g., compound 82a) show nanomolar IC50 values against Pim kinases (0.4–1.1 nM) but moderate cellular potency (IC50 = 1400 nM in KMS-12 BM cells). The pyrazine ring’s electron-deficient nature may enhance kinase binding but reduce cellular uptake compared to pyrazole analogues .
Substituent Effects on Bioactivity
The methyl group at the 5-position of pyrazole in 3-(5-methyl-1H-pyrazol-3-yl)piperidine likely increases lipophilicity compared to unmethylated counterparts. For instance, BAY 87-2243 (a trifluoromethoxy-substituted pyrazole-piperazine derivative) demonstrates higher molecular weight (525.53 g/mol) and likely improved target engagement due to fluorine’s electronegativity, though at the cost of metabolic stability .
Crystallographic and Intermolecular Interactions
Piperidine-pyrazole derivatives often lack classical hydrogen bonds, relying instead on C–H⋯π or dispersion forces. For example, Hirshfeld surface analyses of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline reveal H⋯H contacts contributing 67.5% to intermolecular interactions, emphasizing the role of van der Waals forces in crystal packing . This contrasts with hydrogen bond-rich systems like N-[3-(2,4,6-trimethoxybenzoyl)propyl]piperidine derivatives, where methoxy groups facilitate stronger dipole interactions and solubility .
Pharmacological Profiles
Key Research Findings
- Piperidine vs. Piperazine : Piperazine’s additional nitrogen atom increases polarity but may reduce blood-brain barrier penetration compared to piperidine .
- Substituent Optimization : Methyl groups enhance metabolic stability, while electronegative groups (e.g., trifluoromethoxy) improve target affinity but complicate synthesis .
- Cellular vs.
Biological Activity
3-(5-Methyl-1H-pyrazol-3-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer, neuroprotective, and anti-inflammatory effects, supported by relevant research findings, data tables, and case studies.
Molecular Characteristics
- Molecular Formula : C10H14N4
- Molecular Weight : 190.25 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound can be attributed to its structural features, which facilitate interactions with various biological targets. The presence of the pyrazole and piperidine rings allows for multiple binding sites, enhancing its potential as a therapeutic agent.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity in MDA-MB-231 Cells
A controlled study evaluated the efficacy of this compound against MDA-MB-231 breast cancer cells. The results demonstrated:
| Concentration (μM) | Morphological Changes | Caspase Activity (fold increase) |
|---|---|---|
| 1.0 | Yes | - |
| 10.0 | Yes | 1.33–1.57 |
At higher concentrations, significant apoptosis was observed, confirming its potential as an anticancer agent .
Neuroprotective Effects
The neuroprotective capabilities of this compound have been investigated in models of ischemic stroke. A study highlighted that pyrazole derivatives can exhibit antioxidant properties and protect neuronal cells from oxidative stress.
Case Study: Neuroprotective Effects in Ischemic Models
In a study using a mouse model subjected to middle cerebral artery occlusion (tMCAO), the findings indicated:
| Treatment Group | Infarct Area Reduction (%) |
|---|---|
| Control | - |
| Compound Y12 | Significant reduction |
This suggests that compounds like this compound could mitigate damage from ischemic events .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been documented in various studies. Pyrazole derivatives are known to modulate inflammatory pathways effectively, making them candidates for treating inflammatory diseases.
Research has shown that these compounds can inhibit pro-inflammatory cytokines, which further supports their therapeutic potential in conditions characterized by inflammation .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis and inhibits cell proliferation in cancer cell lines (e.g., MDA-MB-231). |
| Neuroprotective | Exhibits antioxidant effects and reduces infarct size in ischemic stroke models. |
| Anti-inflammatory | Modulates inflammatory pathways and inhibits cytokine production. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-methyl-1H-pyrazol-3-yl)piperidine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions, as demonstrated in derivatives like 3-(3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl analogs . Systematic optimization involves varying solvents (e.g., acetonitrile or DMF), temperature (50–120°C), and catalysts (e.g., palladium for cross-coupling). Design of Experiments (DOE) can identify critical parameters, while TLC/HPLC monitors reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C-NMR to confirm piperidine and pyrazole ring connectivity and substituent positions . High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., N-H stretches in pyrazole at ~3200 cm⁻¹) . For stereochemical analysis, chiral HPLC or optical rotation measurements are recommended .
Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via UV-HPLC at 254 nm and compare peak purity. For example, residual solvent analysis (e.g., acetic acid in buffered solutions) ensures stability during storage . Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric features of this compound derivatives?
- Methodological Answer : Synthesize analogs with substitutions at the pyrazole (e.g., 5-methyl → 5-fluoro) or piperidine (e.g., N-alkylation) positions . Test biological activity in receptor-binding assays (e.g., CB1/CB2 for cannabinoid analogs) . Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity, guided by crystallographic data from related piperidine-pyrazole complexes .
Q. What computational strategies are employed to predict the binding modes of this compound with biological targets?
- Methodological Answer : Perform density functional theory (DFT) to optimize the compound’s geometry, followed by molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to assess conformational flexibility. Use ensemble docking to account for protein flexibility, referencing homologous structures (e.g., PDB: A1BQ7) for template-based modeling . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What methodologies resolve contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer : Apply embedded experimental design , where quantitative data (e.g., IC50 values) is triangulated with qualitative insights (e.g., cell viability or off-target effects) . Validate discrepancies using orthogonal assays: For example, compare in vitro enzyme inhibition with cell-based reporter assays . Adjust for variables like membrane permeability (via PAMPA assays) or serum protein binding .
Q. How can enantioselective synthesis routes be designed for stereoisomers of this compound derivatives?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) during key steps like piperidine ring formation . Monitor enantiomeric excess (ee) via chiral GC/MS or NMR with chiral shift reagents . For example, (3S)-configured piperidines were resolved using diastereomeric salt crystallization with tartaric acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
